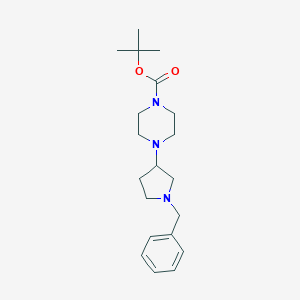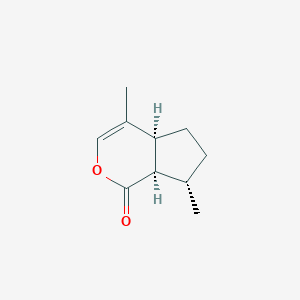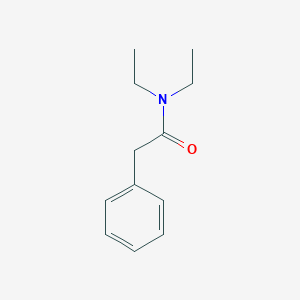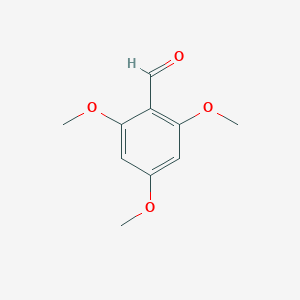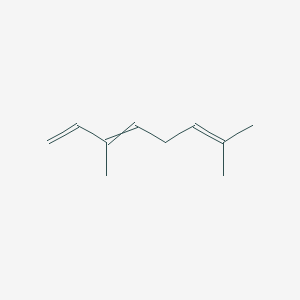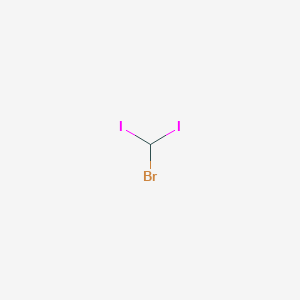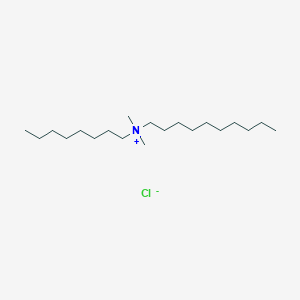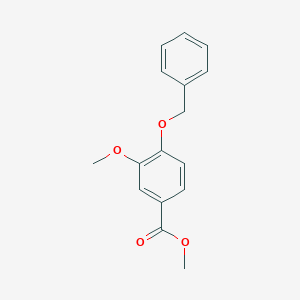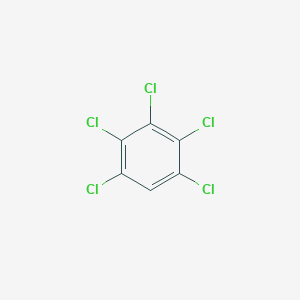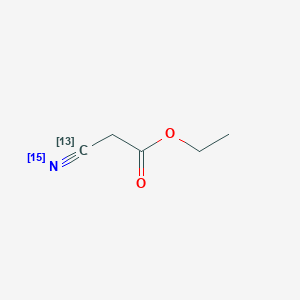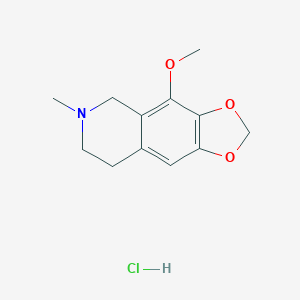
N-Hydroxyphthalimide
Overview
Description
N-Hydroxyphthalimide is an organic compound with the formula C₆H₄(CO)₂NOH. It appears as a white to pale yellow crystalline solid and is a derivative of phthalimide. This compound is known for its role as a catalyst in the synthesis of various organic compounds. It is soluble in water and polar organic solvents such as acetic acid, ethyl acetate, and acetonitrile .
Mechanism of Action
Target of Action
N-Hydroxyphthalimide (NHPI) primarily targets organic compounds, acting as a catalyst in their synthesis . It is particularly effective as a radical precursor, initiating radical reactions in various organic compounds .
Mode of Action
NHPI esters undergo a reductive decarboxylative fragmentation to provide a substrate radical capable of engaging in diverse transformations . This reduction via single-electron transfer (SET) can occur under thermal, photochemical, or electrochemical conditions . The nature of the electron donor, the use of Brønsted and Lewis acids, and the possibility of forming charge-transfer complexes can influence this process .
Biochemical Pathways
NHPI esters are involved in various radical reactions, including radical additions, cyclizations, and decarboxylative cross-coupling reactions . These reactions are part of broader biochemical pathways that lead to the synthesis of other organic compounds .
Result of Action
The primary result of NHPI’s action is the generation of substrate radicals that can engage in diverse transformations . This leads to the synthesis of other organic compounds . In some cases, NHPI can catalyze the oxidation of hydrocarbons to hydroperoxides .
Action Environment
The action of NHPI can be influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of other chemicals, can affect the reactivity of NHPI . Additionally, the solvent used in the reaction can influence the color of synthesized NHPI .
Biochemical Analysis
. . .
Biochemical Properties
NHPI has been utilized as an organophotoredox catalyst in the [4+1] radical cyclization reaction of N-methylanilines with isocyanides . This demonstrates the role of NHPI in biochemical reactions, specifically in the formation of 3-iminodihydroindoles .
Molecular Mechanism
NHPI acts as an organophotoredox catalyst, facilitating the [4+1] radical cyclization reaction of N-methylanilines with isocyanides . This suggests that NHPI may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
NHPI is involved in the [4+1] radical cyclization reaction of N-methylanilines with isocyanides
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxyphthalimide can be synthesized through several methods:
Phthaloyl Chloride and Hydroxylamine Hydrochloride: This method involves reacting phthaloyl chloride with hydroxylamine hydrochloride in the presence of sodium carbonate.
Diethyl Phthalate and Hydroxylamine Hydrochloride: This reaction occurs in the presence of sodium acetate, yielding this compound after purification by recrystallization.
Phthalic Anhydride and Hydroxylamine Hydrochloride: This method involves heating phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate, producing this compound with an overall yield of 76%.
Microwave Irradiation: Microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine yields this compound in 81% yield.
Industrial Production Methods: A notable industrial method involves adding phthalic anhydride and hydroxylamine hydrochloride to isopropanol, followed by the addition of triethylamine. The reaction is carried out at 70°C to 95°C, and the product is obtained after reduced pressure distillation, washing, and drying .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxyphthalimide undergoes various chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of hydrocarbons, promoting the formation of hydroperoxides.
Reduction: It can be reduced via single-electron transfer, leading to the formation of substrate radicals.
Substitution: It participates in substitution reactions, such as the Ritter-type reaction of alkylbenzenes with nitriles.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and transition metal salts.
Reduction: Single-electron transfer can occur under thermal, photochemical, or electrochemical conditions.
Substitution: Catalysts like ammonium hexanitratocerate (IV) are used in the presence of this compound.
Major Products:
Oxidation: Hydroperoxides and other oxygenated products.
Reduction: Substrate radicals capable of diverse transformations.
Substitution: Various substituted organic compounds, such as amides.
Scientific Research Applications
N-Hydroxyphthalimide has numerous applications in scientific research:
Chemistry: It is used as a radical precursor in decarboxylative couplings, radical additions, and cyclizations.
Biology: It plays a role in the oxidation of biological molecules and the synthesis of bioactive compounds.
Industry: It is used in the production of oxidized cellulose and other industrial chemicals.
Comparison with Similar Compounds
Phthalimide: A precursor to N-Hydroxyphthalimide, used in similar catalytic applications.
This compound Esters: These esters are used as radical precursors in photochemical and electrochemical reactions.
Phthalic Anhydride: Another precursor, used in the synthesis of this compound.
Uniqueness: this compound is unique due to its ability to form stable radicals and its versatility in various chemical reactions. Its ease of preparation and stability make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZSMGAMPBRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060170 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish or colorless solid; [Merck Index] White or off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | N-Hydroxyphthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
524-38-9 | |
| Record name | N-Hydroxyphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-HYDROXYPHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI99M81X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of N-Hydroxyphthalimide (NHPI) is C8H5NO3, and its molecular weight is 163.13 g/mol. []
A: Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra are available for NHPI, providing information on its fundamental vibrations. These spectra, combined with Density Functional Theory (DFT) calculations, allow for detailed vibrational analysis. [] Mass spectrometry techniques like low energy collision-induced dissociation and linked scan techniques have also been used to investigate the fragmentation pathways of protonated NHPI. []
A: NHPI is widely recognized as an efficient organocatalyst for free-radical processes, particularly in the aerobic oxidation of various organic substrates. []
A: NHPI, upon activation by co-catalysts, generates the corresponding N-oxyl radical species (PINO). [] These radicals can abstract hydrogen atoms from hydrocarbons, initiating radical chain reactions that ultimately lead to the incorporation of oxygen into the substrate. []
ANone: NHPI has been successfully employed in a wide array of oxidation reactions, including:
- Oxidation of alkylaromatics to hydroperoxides [, , , , ]
- Oxidation of cycloalkanes to alcohols, ketones, and diacids [, , , , ]
- Oxidation of aldehydes to carboxylic acids []
- Oxidation of silanes to silanols []
- Oxyalkylation of alkenes with alkanes and O2 []
ANone: NHPI offers several advantages as a catalyst:
- Mild Reaction Conditions: Reactions often proceed under mild conditions (e.g., low temperatures, atmospheric pressure), making them safer and more energy-efficient. [, ]
- High Selectivity: NHPI often exhibits high selectivity for desired products, minimizing the formation of unwanted byproducts. [, , , ]
- Environmental Friendliness: NHPI, as an organocatalyst, offers a greener alternative to traditional metal-based catalysts. []
ANone: Co-catalysts are often used to activate NHPI. Commonly used ones include:
- Transition metal salts (e.g., Co(II), Mn(II), Cu(II) salts) [, , , , , , , ]
- Azo initiators (e.g., AIBN) []
- Benzophenone (as a photosensitizer) []
A: Introducing electron-withdrawing groups on the benzene ring of NHPI generally increases its catalytic activity by enhancing the electrophilicity of the generated N-oxyl radicals. [, ]
ANone: Researchers have synthesized various NHPI derivatives, including:
- Fluorinated NHPI derivatives: These derivatives, containing fluoroalkyl chains or fluorine atoms on the benzene ring, have demonstrated higher catalytic activity compared to the parent NHPI. [, , ]
- Lipophilic NHPI derivatives: These derivatives, featuring long alkyl chains or other lipophilic substituents, have improved solubility in non-polar solvents, expanding their application in organic reactions. [, ]
A: Yes, NHPI can be immobilized on various solid supports, such as polymer microspheres [, ] and carbon nanotubes, [] to create heterogeneous catalysts.
ANone: Immobilized NHPI catalysts offer several advantages:
- Easy Separation and Recycling: The heterogeneous nature of these catalysts facilitates easy separation from the reaction mixture and allows for recycling, enhancing process efficiency and cost-effectiveness. [, , ]
- Potential for Continuous Flow Reactions: Immobilized catalysts are suitable for use in continuous flow reactors, enabling scalable and efficient synthetic processes. []
A: Yes, quantum chemical calculations have been used to elucidate the mechanism of NHPI-catalyzed hydrocarbon oxidation, providing insights into the reaction pathway and intermediates involved. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
